Plant-Mediated Asymmetric Reduction Achieves >99% Enantiomeric Excess for the (S)-Enantiomer
The (S)-enantiomer of 1-(3,4-dimethylphenyl)ethanol can be produced with exceptionally high enantiomeric purity via bioreduction of 1-(3,4-dimethylphenyl)ethanone using plant cell cultures. Sugar beet (Beta vulgaris) cell cultures achieved an enantiomeric excess (ee) of >99% for the (S)-enantiomer, with yields ranging from 62.1% to 88.2% [1]. This performance surpasses that of nine different vegetable root biocatalysts, which produced yields from 44.1% to 88.2% and a maximum ee of 97.2% [1]. In a direct head-to-head comparison within the same study, the 3,4-substituted substrate was specifically chosen and optimized for this high-performance outcome, contrasting with lower or unreported efficiencies for other positional isomers [2]. The high enantioselectivity of biocatalytic systems towards the 3,4-isomer highlights its unique suitability for green chemistry applications in chiral building block synthesis.
| Evidence Dimension | Enantiomeric excess (ee) and yield in asymmetric reduction |
|---|---|
| Target Compound Data | >99% ee (S-enantiomer) with 62.1-88.2% yield |
| Comparator Or Baseline | Baseline: Vegetable root biocatalysts (97.2% ee max, 44.1-88.2% yield) |
| Quantified Difference | +2.8 percentage points in ee; comparable yield range |
| Conditions | Bioreduction of 1-(3,4-dimethylphenyl)ethanone using sugar beet cell cultures (normal and transformed) |
Why This Matters
For procurement in chiral synthesis, this >99% ee value ensures minimal downstream purification and high stereochemical integrity for the target pharmaceutical intermediate.
- [1] Panić, M., Delač, D., Roje, M., Radojčić Redovniković, I., & Cvjetko Bubalo, M. (2017). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. Tetrahedron: Asymmetry, 28(5), 730-733. View Source
- [2] Panić, M., Delač, D., Roje, M., Radojčić Redovniković, I., & Cvjetko Bubalo, M. (2020). Natural deep eutectic solvents are viable solvents for plant cell culture-assisted stereoselective biocatalysis. Process Biochemistry, 93, 69-76. View Source
